molecular formula C15H30 B1584587 Nonylcyclohexane CAS No. 2883-02-5

Nonylcyclohexane

Cat. No. B1584587
CAS RN: 2883-02-5
M. Wt: 210.4 g/mol
InChI Key: CLMFECCMAVQYQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Nonylcyclohexane is a cycloalkane that consists of a cyclohexane ring substituted with a nonyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file . Nonylcyclohexane contains a total of 45 bonds, including 15 non-H bonds, 8 rotatable bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

Nonylcyclohexane has a molecular weight of 210.3987 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Material Science: Synthesis of Nanomaterials

Nonylcyclohexane can be used as a solvent or a non-coordinating medium in the synthesis of nanomaterials. Its non-polar nature and high boiling point (around 545 K ) make it suitable for facilitating reactions at elevated temperatures without undergoing decomposition.

Thermodynamic Research: Heat Transfer Fluid

The compound’s high boiling point and thermal stability are beneficial in thermodynamic research, particularly as a heat transfer fluid in systems requiring stable thermal properties over a wide temperature range .

Chemical Engineering: Process Optimization

Its predictable phase change data and thermochemical properties allow for its use in chemical engineering applications, particularly in process optimization and equipment design where precise control of physical properties is crucial .

Safety And Hazards

Nonylcyclohexane may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

nonylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMFECCMAVQYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062685
Record name Cyclohexane, nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonylcyclohexane

CAS RN

2883-02-5
Record name Nonylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2883-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, nonyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.855
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Synthesis routes and methods

Procedure details

The consumed amount of hydrogen during the reaction was 136.6 mmoles and was 3.01 moles per 1 mole of charged nonylphenol ethylene oxide adduct. Nonylphenol ethylene oxide adduct residual in nonylcyclohexanol ethylene oxide adduct was determined by liquid chromatography. The amount was 120 ppm by weight. Further, nonylcyclohexane formed by hydrogenation decomposition reaction was determined by gas chromatography. The amount was 150 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nonylphenol ethylene oxide
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Nonylphenol ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nonylcyclohexanol ethylene oxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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